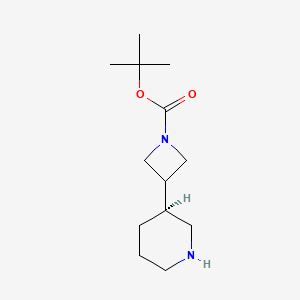

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC17349928

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O2 |

|---|---|

| Molecular Weight | 240.34 g/mol |

| IUPAC Name | tert-butyl 3-[(3S)-piperidin-3-yl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1 |

| Standard InChI Key | CGALLHHGALTGRV-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CCCNC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2 |

Introduction

Structural Elucidation and Stereochemical Significance

Core Molecular Architecture

The molecule consists of three primary components: a tert-butyl carbamate (Boc) group, an azetidine ring, and a piperidine ring. The Boc group is attached to the nitrogen atom of the azetidine ring, while the piperidine ring is linked via a methylene bridge to the azetidine’s third carbon . The (S)-configuration at the stereogenic center ensures enantiomeric specificity, distinguishing it from its (R)-counterpart, which exhibits distinct physicochemical and biological properties .

Table 1: Key Structural and Stereochemical Properties

The InChI key (CGALLHHGALTGRV-SNVBAGLBSA-N) and SMILES notation (CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CCCNC2) provide unambiguous representations of its stereochemistry . The piperidine ring adopts a chair conformation, while the azetidine ring’s strain (approximately 90° bond angles) enhances its reactivity compared to larger cyclic amines .

Comparative Analysis of Stereoisomers

The (S)- and (R)-enantiomers of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate exhibit divergent biological activities due to their mirror-image configurations. For instance, the (R)-enantiomer, when paired with (S)-2-hydroxy-2-phenylacetate (CAS 2828433-67-4), forms a salt with a molecular weight of 392.49 g/mol . Such stereospecific interactions are critical in drug design, where enantiomeric purity often dictates efficacy and safety .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthesis protocols for the (S)-enantiomer are proprietary, analogous compounds suggest a multi-step approach involving:

-

Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to establish the azetidine core .

-

Piperidine Coupling: Nucleophilic substitution or reductive amination to attach the piperidine moiety .

-

Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate under basic conditions .

-

Chiral Resolution: Use of chiral auxiliaries or chromatographic methods (e.g., HPLC with chiral stationary phases) to isolate the (S)-enantiomer .

Table 2: Key Synthetic Intermediates and Reagents

| Step | Intermediate/Reagent | Role |

|---|---|---|

| 1 | 3-Aminoazetidine | Azetidine core precursor |

| 2 | Piperidin-3-ylmethanol | Piperidine coupling agent |

| 3 | Di-tert-butyl dicarbonate (Boc) | Amine-protecting group reagent |

| 4 | Chiral resolving agent (e.g., tartaric acid) | Enantiomer separation |

Challenges in Stereochemical Control

Achieving high enantiomeric excess (ee) requires precise control over reaction conditions. Asymmetric catalysis using transition metal complexes (e.g., Rhodium-BINAP systems) has been explored for similar compounds but remains unverified for this specific molecule . Impurities often arise from racemization during Boc deprotection or azetidine ring opening under acidic conditions .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

The compound is a solid at room temperature, though its melting point remains unspecified in available literature . It exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . The Boc group enhances stability against nucleophilic attack but is susceptible to cleavage by strong acids (e.g., TFA) or prolonged exposure to moisture .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the Boc group .

-

NMR (¹H): Key signals include δ 1.44 ppm (tert-butyl C(CH₃)₃), δ 3.60–4.10 ppm (azetidine and piperidine CH₂ groups), and δ 4.80 ppm (azetidine CH adjacent to Boc) .

-

Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 241.2, consistent with the molecular weight .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s dual heterocyclic structure makes it a versatile intermediate for:

-

Kinase Inhibitors: Piperidine-azetidine hybrids target ATP-binding sites in kinases implicated in cancer and inflammatory diseases .

-

GPCR Ligands: The constrained azetidine ring mimics bioactive conformations of neurotransmitters, enabling modulation of G-protein-coupled receptors .

-

Protease Inhibitors: Incorporation into peptidomimetics enhances metabolic stability compared to linear peptides .

Case Study: Antiviral Activity

Although direct studies on this compound are lacking, structurally related tert-butyl-protected azetidines show inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) . The (S)-configuration may enhance binding affinity to chiral enzyme pockets, as seen in HIV protease inhibitors .

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in preclinical models.

-

Target Identification: Screen against libraries of biological targets to identify novel therapeutic applications.

-

Process Optimization: Develop enantioselective synthetic routes to improve yield and reduce costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume